N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3S2.ClH/c29-23(19-8-10-20(11-9-19)33(30,31)28-13-4-5-14-28)26-24-25-21-12-15-27(17-22(21)32-24)16-18-6-2-1-3-7-18;/h1-3,6-11H,4-5,12-17H2,(H,25,26,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYNPPKMBGUHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a thiazolo-pyridine moiety and a benzamide derivative. The structural formula can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₅ClN₄OS
- CAS Number : 327077-32-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, demonstrating several pharmacological effects:
- Antitumor Activity : Research has shown that compounds with similar thiazolo-pyridine structures exhibit cytotoxic effects against various cancer cell lines. These effects are often mediated through the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity against certain bacterial strains. This is attributed to its ability to disrupt bacterial cell wall synthesis.
- CNS Activity : The presence of the pyrrolidine moiety suggests potential central nervous system (CNS) activity. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly as potential anxiolytics or antidepressants.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit serine/threonine kinases involved in cellular signaling pathways, which may contribute to their antitumor effects.
- Modulation of Receptors : The compound may interact with various receptors in the CNS, influencing neurotransmitter release and uptake.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Comparison with Similar Compounds
Key Observations:
Electronic Effects : The nitro group in introduces strong electron-withdrawing effects, which may alter the benzamide’s reactivity or binding interactions compared to the sulfonamide in the target compound.
Molecular Size : The tert-butyl derivative has the highest molecular mass (442.018), while the nitro analog is significantly smaller (318.351), impacting drug-likeness parameters like LogP and bioavailability.
Pharmacological Modifications : The isotope-substituted compound in highlights strategies to enhance pharmacokinetics (e.g., deuterium for metabolic stability), a consideration absent in the other analogs.
Functional and Pharmacological Insights
- (nitro derivative) : The nitro group’s electron-withdrawing nature could stabilize negative charges in binding sites, useful for targeting enzymes like nitroreductases .
- (isotope-substituted inhibitor) : Demonstrates application in anticoagulant therapy via Factor Xa inhibition, with isotope substitution (e.g., ^2H or ^13C) improving half-life and reducing dose frequency .
Research Implications and Gaps
- Target Compound: The pyrrolidin-1-ylsulfonyl group merits investigation for solubility-driven applications, such as intravenous formulations or targets requiring polar interactions (e.g., sulfotransferases).
- Data Limitations : Biological activity data for the tert-butyl and nitro analogs are unavailable, necessitating further studies on their efficacy, toxicity, and target profiles.
- Synthetic Strategies : ’s isotope substitution approach could be applied to the target compound to optimize metabolic stability without altering its pharmacological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
